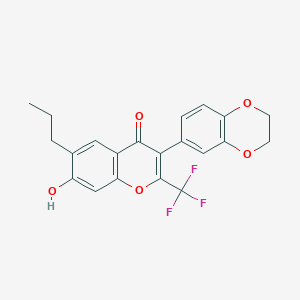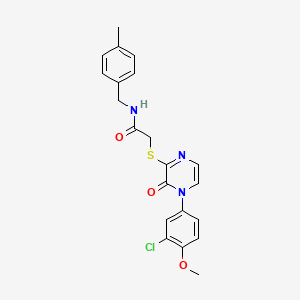![molecular formula C20H21F3N4O2 B2996210 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 2034309-84-5](/img/structure/B2996210.png)
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperidine ring, and a benzopyran ring. The presence of these functional groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The pyrimidine and piperidine rings are both six-membered rings, while the benzopyran ring is a fused ring system consisting of a six-membered benzene ring and a five-membered pyran ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present. For example, the pyrimidine ring might undergo substitution reactions, while the piperidine ring might undergo reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the pyrimidine and piperidine rings might make this compound relatively stable, while the trifluoromethyl group might make it somewhat polar .科学的研究の応用
Metabolic Pathways and Antineoplastic Activity
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed insights into its metabolic pathways. Flumatinib, structurally related to the compound , undergoes metabolism through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine groups facilitates amide bond cleavage, leading to the formation of significant metabolites in vivo (Gong, Chen, Deng, & Zhong, 2010).
Synthesis and Biological Evaluation of Derivatives
Another research focused on the synthesis and biological evaluation of new coumarin derivatives, showcasing the potential of structurally related compounds in antimicrobial activities (Al-Haiza, Mostafa, & El-kady, 2003). This study highlights the versatility of such compounds in synthesizing derivatives with potential biological applications.
Anti-angiogenic and DNA Cleavage Studies
Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked blood vessel formation in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Anticancer and Anti-inflammatory Properties
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents revealed a series of compounds with significant activity against various cancer cell lines and 5-lipoxygenase inhibition. These findings indicate the potential therapeutic applications of such compounds in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
作用機序
Mode of Action
It’s known that the compound has a trifluoromethyl group, which is often used in drug design to improve potency and selectivity . The presence of a pyrimidinyl group suggests that it might interact with enzymes or receptors that recognize this structural motif .
Biochemical Pathways
Compounds with similar structures have been shown to play roles in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s bioavailability .
将来の方向性
特性
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3,4-dihydro-1H-isochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)17-10-18(25-12-24-17)27-7-5-15(6-8-27)26-19(28)16-9-13-3-1-2-4-14(13)11-29-16/h1-4,10,12,15-16H,5-9,11H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDNOVBTORHPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC3=CC=CC=C3CO2)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3,4-dihydro-1H-2-benzopyran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

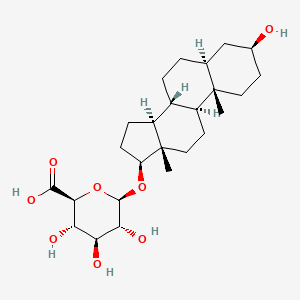
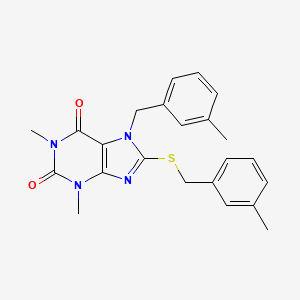
![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)
![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2996132.png)
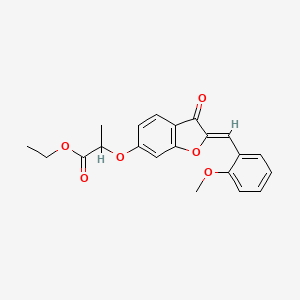

![2-fluoro-5-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2996137.png)
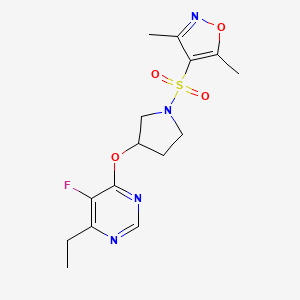
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)

![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)
